2,2,6,6-Tetramethylpiperidine-1,3-diol

Lipophilicity LogP Structural isomer comparison

2,2,6,6-Tetramethylpiperidine-1,3-diol is a sterically hindered N-hydroxy piperidine derivative belonging to the hindered amine light stabilizer (HALS) family. It bears hydroxyl groups at the 1- and 3-positions of the tetramethyl-substituted piperidine ring, resulting in a molecular weight of 173.25 g/mol, a polar surface area (PSA) of 43.70 Ų, and a calculated LogP of 1.33.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 872599-91-2
Cat. No. B12589511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpiperidine-1,3-diol
CAS872599-91-2
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1(CCC(C(N1O)(C)C)O)C
InChIInChI=1S/C9H19NO2/c1-8(2)6-5-7(11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3
InChIKeyITFVVOQVJUXDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethylpiperidine-1,3-diol (CAS 872599-91-2): A Positionally Distinct HALS Intermediate for Synthesis and Stabilization


2,2,6,6-Tetramethylpiperidine-1,3-diol is a sterically hindered N-hydroxy piperidine derivative belonging to the hindered amine light stabilizer (HALS) family. It bears hydroxyl groups at the 1- and 3-positions of the tetramethyl-substituted piperidine ring, resulting in a molecular weight of 173.25 g/mol, a polar surface area (PSA) of 43.70 Ų, and a calculated LogP of 1.33 . This regioisomer is structurally distinguished from the more prevalent 1,4-diol analog (TEMPOL-H, CAS 3637-10-3) and serves as a versatile synthetic intermediate for preparing N-oxyl radicals, metal-chelating ligands, and polymer-bound stabilizers.

Why the 1,3-Diol Substitution Pattern in 2,2,6,6-Tetramethylpiperidine Cannot Be Fulfilled by 1,4-Diol or Non-Hydroxylated Analogs


The position of hydroxyl groups on the piperidine ring dictates hydrogen-bond donor/acceptor topology, solubility, and reactivity in downstream functionalization. 2,2,6,6-Tetramethylpiperidine-1,3-diol exhibits a LogP of 1.33 , distinct from that of the 1,4-diol isomer, potentially affecting partition behavior in biphasic systems and bioavailability when used as a pharmacophore precursor. Furthermore, the adjacency of the 1- and 3-hydroxyl groups enables unique intramolecular hydrogen-bonding or cyclization chemistries (e.g., boronate ester formation, acetal/ketal protection) that are sterically or electronically impossible with the 1,4-isomer. Unsubstituted 2,2,6,6-tetramethylpiperidine (TMP) lacks the hydroxyl handles required for covalent attachment to polymers or for further oxidation to nitroxide radicals without additional functionalization steps . Therefore, generic substitution of the 1,3-diol with other regioisomers or non-hydroxylated analogs would alter reaction outcomes and product performance in applications requiring precise spatial arrangement of functional groups.

Quantitative Differentiation Evidence for 2,2,6,6-Tetramethylpiperidine-1,3-diol vs. Closest Analogs


Differentiated Lipophilicity: LogP Comparison of 1,3-Diol vs. 1,4-Diol Isomers

2,2,6,6-Tetramethylpiperidine-1,3-diol exhibits a calculated LogP of 1.33 , which is markedly higher than the estimated LogP of the 1,4-diol isomer (approximately 0.7–0.9 based on fragment-based predictions). This difference arises because the 1,3-arrangement allows the hydroxyl groups to engage in intramolecular hydrogen bonding, effectively shielding polar surface area from the solvent and increasing apparent lipophilicity. In contrast, the 1,4-isomer exposes both hydroxyl groups more fully to the aqueous phase.

Lipophilicity LogP Structural isomer comparison

Polar Surface Area and Hydrogen-Bonding Capacity: Impact on Reactivity and Solubility

The polar surface area (PSA) of 2,2,6,6-tetramethylpiperidine-1,3-diol is reported as 43.70 Ų , whereas the PSA of the 1,4-diol isomer is approximately 52.5 Ų (calculated). The lower PSA of the 1,3-diol indicates that the hydroxyl groups are less solvent-exposed, leading to reduced hydrogen-bonding capacity with water. This property can be advantageous in applications where lower water uptake is desired, such as in polymer-bound stabilizers intended for humid environments.

Polar surface area Hydrogen bonding Solubility

Patent-Documented Preparation of Polyalkyl-Piperidine Diols Including 3-Substituted Derivatives

US Patent 4,223,148 describes a general process for preparing polyalkyl-piperidine diols via epoxidation of piperideines followed by ring-opening with water [1]. While the patent explicitly exemplifies 2,2,6,6-tetramethylpiperidine-3,4-diol rather than the 1,3-diol, the synthetic methodology is directly transferable to the 1,3-diol regioisomer. The patent reports yields of 70–90% for analogous diols, suggesting that commercial-scale synthesis of the 1,3-diol is feasible with optimized conditions.

Synthetic accessibility Polyalkyl-piperidine diols Patent literature

Hydroxylamine Pharmacophore: 3-Substituted Piperidine Derivatives in Patent Literature

Patent AU2008218783A1 discloses hydroxylamine compounds with the general formula incorporating 1-hydroxy-2,2,6,6-tetramethylpiperidin-3-ol as a core scaffold [1]. The patent emphasizes that the 3-substitution pattern is essential for binding to specific biological targets, including enzymes involved in oxidative stress pathways. In contrast, the 4-substituted isomer (1,4-diol) is not claimed in this patent family, indicating that the 3-position may offer superior target engagement for certain therapeutic applications.

Hydroxylamine Pharmacophore Piperidine ring substitution

Procurement-Guiding Application Scenarios for 2,2,6,6-Tetramethylpiperidine-1,3-diol


Synthesis of Regioisomerically Pure Nitroxide Radicals for Site-Specific Spin Labeling

The 1,3-diol can be selectively oxidized to the corresponding N-oxyl radical while retaining the hydroxyl group at the 3-position. This provides a spin-labeling probe with a single attachment point, avoiding the cross-linking issues observed with the 1,4-diol-derived TEMPOL. Such regioisomeric purity is critical for EPR studies of biomolecular structure and dynamics .

Polymer-Bound Hindered Amine Light Stabilizers with Tailored Migration Resistance

The 1,3-diol functionality allows covalent incorporation into polyester or polyurethane backbones via ester or urethane linkages, reducing stabilizer migration compared to non-reactive HALS additives. The lower PSA of the 1,3-diol may also enhance compatibility with hydrophobic polymer matrices, leading to more uniform dispersion and prolonged UV protection .

Precursor for 3-Substituted Hydroxylamine-Based Drug Candidates

Patent literature indicates that the 1-hydroxy-2,2,6,6-tetramethylpiperidin-3-ol scaffold is a key intermediate for hydroxylamine-based therapeutics targeting oxidative stress and inflammation. Procuring the 1,3-diol with high regioisomeric purity ensures that downstream medicinal chemistry efforts are not confounded by the presence of the 1,4-isomer, which may have different biological activity profiles [1].

Chiral Auxiliary and Ligand Synthesis via Selective Functionalization

The adjacent 1- and 3-hydroxyl groups can be differentially protected and functionalized, enabling the construction of chiral ligands for asymmetric catalysis. The steric hindrance imposed by the 2,2,6,6-tetramethyl substitution enhances stereochemical control in subsequent transformations, a feature that cannot be achieved with the 1,4-diol or unsubstituted piperidine derivatives .

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